molecular formula C10H6ClF3N4S B2585008 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide CAS No. 321534-55-8

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide

Cat. No.: B2585008
CAS No.: 321534-55-8
M. Wt: 306.69
InChI Key: DYBNFQVSNAWYNA-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide (CAS No. 321534-55-8) is a heterocyclic compound featuring a pyridine ring substituted with a chloro and trifluoromethyl group at the 3- and 5-positions, respectively. This pyridine moiety is fused to a pyrazole ring bearing a carbothioamide (-C(=S)-NH₂) functional group at the 4-position . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the carbothioamide group may contribute to hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4S/c11-7-1-6(10(12,13)14)3-16-9(7)18-4-5(2-17-18)8(15)19/h1-4H,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBNFQVSNAWYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=N2)C(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide typically involves multiple steps:

  • Formation of the Pyridine Ring: : The initial step often involves the synthesis of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl precursor. This can be achieved through a halogenation reaction where a pyridine derivative is treated with chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a trifluoromethylating reagent like trifluoromethyl iodide.

  • Pyrazole Ring Formation: : The next step involves the formation of the pyrazole ring. This can be done by reacting hydrazine or its derivatives with a suitable diketone or β-keto ester under acidic or basic conditions to form the pyrazole ring.

  • Carbothioamide Group Introduction: : The final step is the introduction of the carbothioamide group. This can be achieved by reacting the pyrazole derivative with a thiocyanate source, such as ammonium thiocyanate, in the presence of a catalyst like copper(II) sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency, employing greener solvents to reduce environmental impact, and implementing purification techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom of the carbothioamide group, forming sulfoxides or sulfones. Reduction reactions can also occur, reducing the pyrazole ring or the carbothioamide group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems, often using reagents like strong acids or bases.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Aminated Derivatives: From nucleophilic substitution reactions.

    Cyclized Products: From cyclization reactions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. Several derivatives have demonstrated effectiveness against various cancer cell lines. For instance, studies have reported IC50 values indicating potent cytotoxicity against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines . The mechanisms of action often involve the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research suggests that it can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. Some derivatives have demonstrated superior anti-inflammatory effects compared to established drugs like celecoxib .

Drug Development

Due to its diverse biological activities, this compound is being explored for drug development. Its ability to target specific enzymes or receptors makes it a candidate for treating conditions such as cancer and inflammatory diseases . The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with molecular targets.

Material Science

Beyond biological applications, this compound is also utilized in material science for developing new materials with unique properties. Its stability and resistance to chemical degradation make it suitable for applications requiring high thermal stability.

Case Studies and Research Findings

StudyApplicationFindings
Wei et al., 2022AnticancerCompound demonstrated significant cytotoxicity against A549 cells with an IC50 of 26 µM .
Thangarasu et al., 2022Anti-inflammatoryReported superior anti-inflammatory activity compared to celecoxib in vivo studies .
Zheng et al., 2022Drug DesignDeveloped pyrazole-linked benzimidazole derivatives showing potent inhibition against various cancer cell lines .

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, often inhibiting their activity. The exact pathways and targets can vary depending on the specific application, such as enzyme inhibition in medicinal chemistry or disruption of metabolic pathways in agrochemicals.

Comparison with Similar Compounds

Haloxyfop Methyl Ester (CAS No. 69806-40-2)

  • Structure: Contains a pyridinyloxy-phenoxypropanoate backbone with a chloro and trifluoromethyl group on the pyridine ring .
  • Functional Group : Methyl ester (-COOCH₃) instead of carbothioamide.
  • Application : Herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses .
  • Key Difference : The ester group in haloxyfop enhances systemic mobility in plants, whereas the carbothioamide in the target compound may confer different binding affinities or metabolic pathways.

Fluopyram (CAS No. 658066-35-4)

  • Structure : N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide .
  • Functional Group : Benzamide (-CONH₂) linked via an ethyl bridge to the pyridine ring.
  • Application : Fungicide inhibiting mitochondrial succinate dehydrogenase (SDHI) .
  • Key Difference : The benzamide group in fluopyram facilitates SDHI binding, while the carbothioamide in the target compound may interact with alternative enzymatic targets.

Structural Analogues in Pharmaceuticals

N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide

  • Structure: Features a pyridine ring linked to a thiazole-methylthio-benzamide via an ethylamino bridge .
  • Functional Group : Benzamide with a thiazole-methylthio substituent.
  • Application : Investigated for anticancer and antiviral activity due to thioether and heterocyclic motifs .
  • Key Difference : The thiazole-thioether moiety may enhance membrane permeability compared to the carbothioamide group.

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Structure : Differs by replacing the carbothioamide with a carboxylic acid (-COOH) at the pyrazole 4-position .
  • Functional Group : Carboxylic acid instead of carbothioamide.
  • Application: Potential precursor for agrochemicals or pharmaceuticals, with the acid group enabling salt formation for improved solubility .
  • Key Difference : The carboxylic acid’s ionizability contrasts with the carbothioamide’s hydrogen-bonding capacity.

Data Table: Comparative Analysis

Compound Name (CAS No.) Core Structure Functional Group Application Key Feature Reference
Target Compound (321534-55-8) Pyridine-pyrazole Carbothioamide Research chemical Hydrogen-bonding potential
Haloxyfop Methyl Ester (69806-40-2) Pyridinyloxy-phenoxypropanoate Methyl ester Herbicide ACCase inhibition
Fluopyram (658066-35-4) Pyridine-benzamide Benzamide Fungicide SDHI inhibition
Pyrazole-4-carboxylic Acid Derivative Pyridine-pyrazole Carboxylic acid Agrochemical precursor Solubility via ionization
Thiazole-Benzamide Derivative Pyridine-thiazole-benzamide Thiazole-methylthio Anticancer/antiviral Membrane permeability enhancer

Research Findings and Implications

  • Agrochemical Potential: The trifluoromethyl and chloro substituents on the pyridine ring are common in herbicides (e.g., haloxyfop) and fungicides (e.g., fluopyram), suggesting the target compound may have untested herbicidal or fungicidal activity .
  • Pharmaceutical Relevance : Carbothioamide derivatives, such as those in and , demonstrate bioactivity in cancer and viral infection models, implying the target compound could be repurposed for medicinal chemistry .
  • Structure-Activity Relationships (SAR) : Replacing the carbothioamide with a carboxylic acid (as in ) or ester (as in haloxyfop) alters solubility and target interactions, highlighting the need for functional group optimization in drug design .

Biological Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a chloro and trifluoromethyl group on the pyridine ring, along with a carbothioamide moiety. These structural components contribute to its unique chemical properties and biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H7ClF3N3S
Molecular Weight305.70 g/mol
CAS Number96741-18-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside, it may inhibit key enzymes or receptors involved in various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases implicated in cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, likely through disruption of bacterial metabolic pathways.

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines, particularly those resistant to conventional therapies.

  • Case Study : A study involving pyrazole derivatives demonstrated that compounds with halogen substitutions (like chlorine) exhibited enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a synergistic effect, improving therapeutic outcomes .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. The presence of the carbothioamide group is believed to contribute to this activity by interfering with bacterial protein synthesis or metabolic functions.

  • Research Findings : A series of pyrazole derivatives were evaluated for their antibacterial efficacy, showing promising results against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrazole and pyridine rings can significantly influence its pharmacological profile.

Substituent TypeEffect on Activity
TrifluoromethylIncreases lipophilicity
ChloroEnhances cytotoxicity
CarbothioamideContributes to antimicrobial action

Q & A

Q. What are the established synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Halogenation and Trifluoromethylation : React 3-bromo-5-chloropyridine with trifluoromethyl chloride to introduce the trifluoromethyl group .

Pyrazole Ring Formation : Condense the intermediate with a thiocarbamide precursor under alkaline conditions. For analogs, formaldehyde is used to form the carbaldehyde intermediate, which is then converted to carbothioamide via thionation .

Coupling Reactions : Use Suzuki-Miyaura or nucleophilic aromatic substitution to attach substituents to the pyridine ring .

Q. Key Conditions :

  • Temperature: 60–100°C for halogenation.
  • Catalysts: Pd-based catalysts for cross-coupling.
  • Solvents: DMF or THF for polar aprotic conditions .

Q. Table 1. Comparison of Synthetic Yields for Analogous Compounds

StepYield (%)ConditionsReference
Trifluoromethylation75–8580°C, 12 h
Pyrazole Formation60–70NaOH, RT, 6 h
Thionation50–65Lawesson’s reagent, 80°C

Q. How is the compound characterized structurally?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., pyridine-pyrazole dihedral angles ~15–25°) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm for pyridinyl protons; δ 7.5–8.0 ppm for pyrazole protons.
    • ¹³C NMR : CF₃ groups appear at ~120 ppm (quartet, J = 280–300 Hz) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 367.1 for C₁₁H₇ClF₃N₃S) .

Q. What biological activities have been reported for this compound?

Methodological Answer:

  • Fungicidal Activity : Analogs like Fluopyram (structurally similar) inhibit mitochondrial complex II in fungi (IC₅₀ = 0.1–1.0 µM) .
  • Enzyme Inhibition : Pyrazole carbothioamides target kinases (e.g., EGFR with IC₅₀ ~50 nM) via competitive binding to ATP pockets .
  • SAR Insights :
    • Chlorine at pyridinyl-3 enhances lipid solubility.
    • Trifluoromethyl groups improve metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid precipitation .
  • Metabolic Interference : Test metabolites via LC-MS to rule out off-target effects .

Case Study : Discrepancies in antifungal IC₅₀ values (0.5 vs. 5.0 µM) were traced to differences in fungal strain viability assays. Normalizing to cell count (CFU/mL) resolved the issue .

Q. What computational methods are used to study its mechanism of action?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., fungal SDHB protein). Key interactions:
    • Pyridinyl chlorine forms halogen bonds with Tyr-83.
    • Carbothioamide sulfur hydrogen-bonds to Arg-43 .
  • MD Simulations : GROMACS to assess stability (RMSD <2.0 Å over 100 ns simulations) .
  • QSAR Models : Use Hammett constants (σ ≈ 0.8 for -CF₃) to predict bioactivity .

Q. Table 2. Docking Scores for Analogous Compounds

CompoundDocking Score (kcal/mol)Target ProteinReference
Parent Carbothioamide-9.2 ± 0.3SDHB
Fluopyram (Analog)-8.7 ± 0.4SDHB

Q. How is toxicity and safety managed during handling?

Methodological Answer:

  • Acute Toxicity : LD₅₀ >2000 mg/kg (oral, rat) suggests moderate toxicity .
  • Safety Protocols :
    • PPE: Nitrile gloves, goggles, and fume hoods for synthesis.
    • Storage: -20°C under inert atmosphere (N₂ or Ar) to prevent degradation .
  • Ecotoxicity : EC₅₀ = 1.2 mg/L (Daphnia magna) indicates moderate aquatic toxicity; use containment to avoid environmental release .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Switch from Pd(PPh₃)₄ to XPhos-Pd-G3 for higher TON (turnover number >1000) .
  • Flow Chemistry : Continuous reactors reduce reaction time (2 h vs. 12 h batch) and improve purity (>95%) .
  • Workup : Use aqueous-organic biphasic extraction (e.g., EtOAc/H₂O) to isolate the product efficiently .

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